REACTION_CXSMILES
|
[N:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[N:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>NC1C=CC=CC=1>[CH:12]1[CH:13]=[CH:14][C:9]([NH:1][C:12]2[CH:11]=[CH:10][C:9]([N:1]=[N:2][C:3]3[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=3)=[CH:14][CH:13]=2)=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
N(=NC1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
NC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the solution was stirred under the same conditions for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
A solution of 25% aqueous tetramethylammonium hydroxide (8 mL) was concentrated under vacuum at 75° C. until solid material
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
WAIT
|
Details
|
in the presence of air for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
Analysis of the reaction by HPLC
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |